Fmoc-L-Allylglycine Fmoc-L-Allylglycine
Brand Name: Vulcanchem
CAS No.: 146549-21-5
VCID: VC21551384
InChI: InChI=1S/C20H19NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h2-6,8-11,17-18H,1,7,12H2,(H,21,24)(H,22,23)/t18-/m0/s1
SMILES: C=CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C20H19NO4
Molecular Weight: 337.4 g/mol

Fmoc-L-Allylglycine

CAS No.: 146549-21-5

Cat. No.: VC21551384

Molecular Formula: C20H19NO4

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-L-Allylglycine - 146549-21-5

CAS No. 146549-21-5
Molecular Formula C20H19NO4
Molecular Weight 337.4 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid
Standard InChI InChI=1S/C20H19NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h2-6,8-11,17-18H,1,7,12H2,(H,21,24)(H,22,23)/t18-/m0/s1
Standard InChI Key YVBLQCANYSFEBN-SFHVURJKSA-N
Isomeric SMILES C=CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES C=CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES C=CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Chemical Properties and Structure

Physical and Chemical Properties

Fmoc-L-Allylglycine exists as a white to off-white solid under standard conditions. It possesses specific physical and chemical properties that are crucial for understanding its behavior in various chemical reactions and applications. Table 1 summarizes the key physical and chemical properties of Fmoc-L-Allylglycine.

Table 1: Physical and Chemical Properties of Fmoc-L-Allylglycine

PropertyValue
CAS Number146549-21-5
Molecular FormulaC₂₀H₁₉NO₄
Molecular Weight337.37 g/mol
Physical AppearanceWhite to off-white powder/solid
Melting Point137.1 °C
Boiling Point473.68 °C (estimate)
Density1.2486 g/cm³ (estimate)
pKa3.72 ± 0.10 (Predicted)
Refractive Index1.5800 (estimate)
Storage Condition2-8 °C

The solubility properties of Fmoc-L-Allylglycine are particularly important for its applications in peptide synthesis and other chemical reactions. Table 2 provides information on the solubility of this compound in various solvents.

Table 2: Solubility Properties of Fmoc-L-Allylglycine

SolventSolubility
WaterSlightly soluble
ChloroformSparingly soluble
DMSOSlightly soluble
MethanolSlightly soluble

Due to its moderate solubility in organic solvents such as DMSO and methanol, Fmoc-L-Allylglycine is well-suited for applications in peptide synthesis where such solvents are commonly used .

Structural Characteristics

The structure of Fmoc-L-Allylglycine consists of several key components:

  • The Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which shields the amino group during peptide synthesis

  • The amino acid backbone with an alpha carbon

  • The allyl side chain (-CH₂-CH=CH₂), which provides sites for further modification

  • The carboxylic acid group, which allows for peptide bond formation

The InChI representation of the compound is: InChI=1/C20H19NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h2-6,8-11,17-18H,1,7,12H2,(H,21,24)(H,22,23)/t18-/m1/s1 .

The compound is known by several different names in scientific literature and commercial catalogs. Table 3 lists some common synonyms for Fmoc-L-Allylglycine.

Table 3: Common Synonyms for Fmoc-L-Allylglycine

Synonym
Fmoc-Gly(Allyl)-OH
(S)-N-FMOC-Allylglycine
Fmoc-(S)-2-Allylglycine
(S)-N-(9-Fluorenylmethoxycarbonyl)-2-amino-4-pentenoic acid
(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pent-4-enoic acid
Fmoc-L-ALG
FMOC-ALGLY-OH

Synthesis Methods

The synthesis of Fmoc-L-Allylglycine can be achieved through several methods, with the most common approaches involving:

  • Alkylation of glycine derivatives using Belokon's nickel complex method

  • Grubbs cross metathesis (though this yields poor results due to homocoupling)

  • Direct Fmoc protection of L-allylglycine

Mahindra et al. (2019) reported an efficient stereoselective synthesis route for Fmoc-protected amino acids with zinc-binding side chains, which is applicable to the synthesis of Fmoc-L-Allylglycine. Their method involved the use of a chiral nickel(II) Schiff base complex for asymmetric alkylation, followed by decomplexation and Fmoc protection .

The synthetic route typically yields the desired Fmoc-L-Allylglycine with high chiral purity (e.e. > 99%). The chiral integrity of these compounds can be analyzed using chiral HPLC to ensure no racemization occurs during synthesis .

Another approach involves the use of asymmetric synthesis to create α-allyl amino esters, which can then be converted to the corresponding Fmoc-protected derivatives. For example, a chiral-squaramide-catalyzed enantio- and diastereoselective synthesis has been reported for creating α-allyl amino esters that serve as precursors to compounds like Fmoc-L-Allylglycine .

Applications in Peptide Chemistry

Role in Solid-Phase Peptide Synthesis

Fmoc-L-Allylglycine serves as a key building block in solid-phase peptide synthesis (SPPS). The Fmoc group protects the alpha-amino group during the synthesis process and can be selectively removed under mild basic conditions, typically using piperidine in DMF. This orthogonal protection strategy allows for the selective and controlled synthesis of complex peptides.

The incorporation of Fmoc-L-Allylglycine into peptide sequences enables the creation of peptides with specific structural features and reactivities. These modified peptides have applications in various fields, including drug development, medicinal chemistry, and biotechnology .

Table 4 summarizes the key applications of Fmoc-L-Allylglycine in peptide chemistry.

Table 4: Applications of Fmoc-L-Allylglycine in Peptide Chemistry

ApplicationDescription
Peptide SynthesisBuilding block in solid-phase peptide synthesis
Selective CleavageAllylglycine-containing peptides can be cleaved with iodine
FunctionalizationThe allyl side chain allows for selective modifications
Disulfide Bridge AnalogsReplacing cysteine residues with allylglycine allows creation of carba-analogs of disulfide-bridged peptides
Ring-Closing MetathesisUsed in macrocyclization reactions for peptide modification
HDAC InhibitorsUsed in the synthesis of HDAC substrate peptidomimetic inhibitors

Special Reactivity of the Allyl Side Chain

The allyl side chain in Fmoc-L-Allylglycine provides unique reactivity that can be exploited for further modifications of peptides. Several types of reactions involving the allyl group have been reported:

  • Oxidation reactions: The allyl group can undergo oxidation to form epoxides or other oxidized derivatives, using reagents such as potassium permanganate or osmium tetroxide.

  • Reduction reactions: The allyl double bond can be reduced using hydrogen gas with a palladium catalyst to form saturated derivatives.

  • Substitution reactions: The allyl group can participate in nucleophilic substitution reactions with thiols or amines under basic conditions.

  • Metathesis reactions: Ring-closing metathesis (RCM) is a particularly valuable application for Fmoc-L-Allylglycine, allowing for the creation of macrocyclic peptides. For example, RCM between C-terminal allylglycine residues and N-terminal β-vinyl-substituted phosphotyrosyl mimetic groups has been used to create novel Grb2 SH2 domain-binding macrocycles .

  • Selective cleavage: Peptides containing allylglycine can be selectively cleaved at the amide bond between allylglycine and the subsequent amino acid using iodine .

These reactions allow for the selective modification of peptides post-synthesis, enabling the creation of diverse peptide libraries and the fine-tuning of peptide properties for specific applications.

Research Applications

Medicinal Chemistry and Drug Design

Fmoc-L-Allylglycine has significant applications in medicinal chemistry and drug design, particularly in the development of peptide-based therapeutics. Research indicates that peptides incorporating Fmoc-L-Allylglycine exhibit potential antitumor activity, making them candidates for cancer treatment strategies.

The allyl side chain provides an opportunity for creating peptides with enhanced stability and unique structural features that may improve their pharmacokinetic properties. Furthermore, the ability to create carba-analogs of disulfide-bridged peptides by replacing cysteine residues with allylglycine offers a way to develop peptide drugs with improved stability against reduction in biological environments .

Enzyme Inhibitors

A notable application of Fmoc-L-Allylglycine is in the synthesis of histone deacetylase (HDAC) substrate peptidomimetic inhibitors. Mahindra et al. (2019) reported the use of Fmoc amino acids incorporating zinc-binding groups for the synthesis of HDAC inhibitors, demonstrating that these compounds can be potent inhibitors of the core NuRD corepressor complex (HDAC1–MTA1–RBBP4) .

Their research led to the creation of peptide inhibitors with IC₅₀ values as low as 390 nM against the targeted enzyme complex. This approach offers a promising avenue for the development of selective HDAC inhibitors, which have potential applications in the treatment of various diseases including cancer, neurological disorders, and HIV infection .

Bioactive Peptides

Fmoc-L-Allylglycine has been used in the synthesis of various bioactive peptides with applications in biological research. These include:

  • Peptide libraries for studying protein-protein interactions

  • Modified peptides for investigating enzyme-substrate interactions

  • Bioactive peptides for probing various biological pathways

The incorporation of allylglycine into peptide sequences allows for the creation of peptides with modified structures that can interact with biological targets in novel ways. This has applications in understanding biological processes and developing new therapeutic approaches.

Recent Advances and Future Perspectives

Recent research has expanded the applications of Fmoc-L-Allylglycine in various fields. The development of efficient synthetic routes for Fmoc-protected amino acids with functional side chains has facilitated the creation of diverse peptide libraries with specialized properties .

Furthermore, the use of Fmoc-modified amino acids and short peptides as bio-inspired building blocks for the fabrication of functional materials represents an emerging area of research. These materials have potential applications in cell cultivation, bio-templating, optical devices, drug delivery systems, and as catalytic and therapeutic agents .

The future of Fmoc-L-Allylglycine research likely involves:

  • Development of more efficient synthetic routes with improved stereoselectivity

  • Exploration of new applications in targeted drug delivery

  • Creation of novel biomaterials based on peptides containing Fmoc-L-Allylglycine

  • Investigation of peptide-based enzyme inhibitors for various disease targets

  • Application in emerging fields such as peptide-based nanomaterials and bioelectronics

As peptide chemistry continues to evolve, compounds like Fmoc-L-Allylglycine will remain important tools for researchers seeking to create novel peptides with specific properties and functions for applications across multiple disciplines.

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